molecular formula C11H16ClNO2S B180366 3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride CAS No. 101768-40-5

3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride

Cat. No.: B180366
CAS No.: 101768-40-5
M. Wt: 261.77 g/mol
InChI Key: KVVYDFUAHPEACJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenylsulfonyl)piperidine hydrochloride
  • 3-(4-Methylphenylsulfonyl)morpholine hydrochloride
  • 3-(4-Methylphenylsulfonyl)pyridine hydrochloride

Uniqueness

3-(4-Methylphenylsulfonyl)pyrrolidine hydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its pyrrolidine ring provides a different steric and electronic environment compared to similar compounds, leading to unique reactivity and biological activity .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S.ClH/c1-9-2-4-10(5-3-9)15(13,14)11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVYDFUAHPEACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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